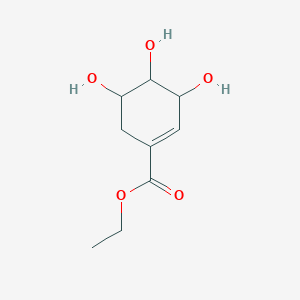

Shikimisäureethylester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

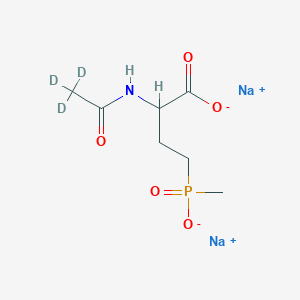

Shikimic acid ethyl ester can be synthesized from shikimic acid via esterification, a process efficiently carried out in continuous flow systems to yield the product in high purity and yield. For instance, the esterification of (−)-shikimic acid with ethanol in the presence of SOCl2 is a common approach, achieving yields of over 90% in less than 10 minutes residence time, demonstrating the efficiency of modern synthesis techniques in producing this compound (Sagandira & Watts, 2019).

Molecular Structure Analysis

The molecular structure of shikimic acid ethyl ester, like its parent compound shikimic acid, features a cyclohexene ring, which is a central aspect of its reactivity and functional group manipulation. The structure supports various chemical reactions, owing to its functional groups, making it a versatile intermediate for synthetic applications.

Chemical Reactions and Properties

Shikimic acid ethyl ester participates in numerous chemical reactions, including ring-closing metathesis and diastereoselective Grignard reactions, which are pivotal in synthesizing complex molecules. These reactions exploit the molecule's functional groups to introduce new chemical entities or modify existing ones, underpinning the compound's utility in synthetic organic chemistry (Cong & Yao, 2006).

Wissenschaftliche Forschungsanwendungen

Selektive Trennung und Adsorption

Shikimisäureethylester wurde bei der Entwicklung eines Boronsäure-Affinitäts-modifizierten magnetischen β-Cyclodextrin-Polymers zur selektiven Trennung und Adsorption von Shikimisäure verwendet {svg_1}. Dieses Polymer besitzt hervorragende physikalisch-chemische Eigenschaften und ist so modifiziert, dass es den natürlichen Arzneimittelrohstoff Shikimisäure spezifisch trennt {svg_2}.

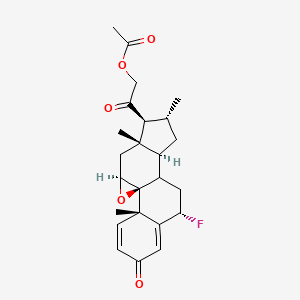

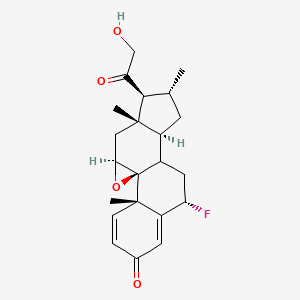

Arzneimittelsynthese

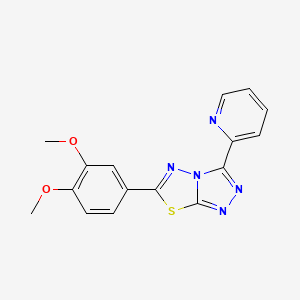

Shikimisäure wird üblicherweise als Ausgangsmaterial für die industrielle Synthese von Oseltamivirphosphat verwendet {svg_3}. Oseltamivirphosphat ist ein antivirales Medikament zur Behandlung und Vorbeugung von Influenza A und Influenza B {svg_4}.

Analgetische Eigenschaften

Shikimisäure hat nachweislich analgetische Eigenschaften, d. h. sie kann zur Schmerzlinderung eingesetzt werden {svg_5}.

Antioxidative Eigenschaften

Shikimisäure hat auch antioxidative Eigenschaften, d. h. sie kann den Körper vor Schäden durch schädliche Moleküle, sogenannte freie Radikale, schützen {svg_6}.

Antikoagulanz-Eigenschaften

Shikimisäure hat antikoagulative Eigenschaften, d. h. sie kann helfen, Blutgerinnsel zu verhindern {svg_7}.

Entzündungshemmende Eigenschaften

Shikimisäure hat entzündungshemmende Eigenschaften, d. h. sie kann helfen, Entzündungen im Körper zu reduzieren {svg_8}.

Antithrombotische Aktivität

Shikimisäure hat eine antithrombotische Aktivität, d. h. sie kann helfen, die Bildung von Blutgerinnseln zu verhindern, die Blutgefäße verstopfen können {svg_9}.

Neuroprotektive Eigenschaften

Shikimisäure hat neuroprotektive Eigenschaften, d. h. sie kann helfen, Nervenzellen vor Schäden zu schützen {svg_10}.

Wirkmechanismus

Target of Action

Shikimic acid ethyl ester primarily targets the enzymes in the shikimate pathway . This pathway is crucial for the synthesis of chorismate and aromatic amino acids, and is present in plants, bacteria, fungi, and some parasites, but absent in animals . The enzymes involved in this pathway include 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), 3-dehydroquinate synthase (DHQS), 3-dehydroquinate dehydratase/shikimate dehydrogenase (DHQ/SDH), shikimate kinase (SK), 5-enolpyruvylshikimate 3-phosphate synthase (EPSPS), and chorismate synthase (CS) .

Mode of Action

Shikimic acid ethyl ester interacts with its targets by inhibiting the enzymes in the shikimate pathway . For instance, it can inhibit the activity of DAHP synthase, a key enzyme in the shikimate pathway . This inhibition can disrupt the synthesis of chorismate and aromatic amino acids, leading to changes in the metabolic processes of the organisms.

Biochemical Pathways

The shikimate pathway, affected by shikimic acid ethyl ester, consists of seven reaction steps . It begins with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) . A key branch-point compound is chorismic acid, the final product of the shikimate pathway . The downstream effects of this pathway include the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which play essential roles in many organisms .

Pharmacokinetics

Studies on shikimic acid, a related compound, have shown that it exhibits bi-exponential decay after intravenous dosing, with a rapid distribution up to 1 hour followed by slow elimination . After oral administration, the shikimic acid level peaks at about 3 hours, and then disappears mono-exponentially with a half-life of 1.3 hours . The absolute oral bioavailability was about 10% in rats .

Result of Action

The inhibition of the shikimate pathway by shikimic acid ethyl ester can lead to a disruption in the synthesis of chorismate and aromatic amino acids . This can have significant molecular and cellular effects, as these compounds play crucial roles in various metabolic processes. For instance, aromatic amino acids are precursors for the synthesis of proteins and other important biomolecules.

Action Environment

The action of shikimic acid ethyl ester can be influenced by various environmental factors. For instance, the expression of phenolic compounds, which are formed via the shikimate pathway, is promoted by biotic and abiotic stresses such as herbivores, pathogens, unfavorable temperature and pH, saline stress, heavy metal stress, and UVB and UVA radiation . These factors can potentially affect the efficacy and stability of shikimic acid ethyl ester.

Safety and Hazards

Shikimic acid ethyl ester should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

ethyl 3,4,5-trihydroxycyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3,6-8,10-12H,2,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJSUXLVNPETPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(C(C(C1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: The provided research mentions "efficient access to oseltamivir phosphate via the O-trimesylate of shikimic acid ethyl ester." Can you elaborate on the significance of shikimic acid ethyl ester in this process?

A1: Shikimic acid ethyl ester serves as a crucial starting material in the synthesis of oseltamivir phosphate []. This is significant because shikimic acid, while naturally occurring, is found in limited quantities. Using shikimic acid ethyl ester allows for a more efficient synthesis of oseltamivir phosphate, which is an antiviral drug effective against influenza viruses. The "O-trimesylate" mentioned refers to a specific chemical modification (esterification with mesyl chloride) that makes the molecule a more suitable synthetic intermediate for subsequent steps in the oseltamivir phosphate synthesis. This highlights the importance of chemical modifications in optimizing synthetic routes for pharmaceutical compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)